[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
CAS No.:
Cat. No.: VC14966026
Molecular Formula: C18H22F3N7O
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22F3N7O |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | [1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
| Standard InChI | InChI=1S/C18H22F3N7O/c1-11-8-12(2)23-17(22-11)27-5-3-4-13(9-27)15(29)26-6-7-28-14(10-26)24-25-16(28)18(19,20)21/h8,13H,3-7,9-10H2,1-2H3 |
| Standard InChI Key | HNZLWSWUPVAJHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, [1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H- triazolo[4,3-a]pyrazin-7-yl]methanone, reflects its hybrid architecture . The molecular formula C₁₈H₂₂F₃N₇O confirms the integration of 18 carbon atoms, 22 hydrogens, three fluorines, seven nitrogens, and one oxygen atom. This composition aligns with computed mass spectrometry data, yielding a precise molecular weight of 409.4 g/mol .
Structural Components and Stereochemistry
The molecule comprises three distinct subunits:
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4,6-Dimethylpyrimidinyl Group: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, substituted by methyl groups at C4 and C6 .
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Piperidine Scaffold: A six-membered saturated nitrogen-containing ring, connected to the pyrimidine via a single bond at N1.
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Triazolopyrazine Methanone: A bicyclic system merging a triazole ring (positions 1,2,4) with a partially saturated pyrazine, featuring a trifluoromethyl group at C3 .
The stereochemistry at the piperidine C3 position remains unspecified in available data, suggesting racemic synthesis or uncharacterized enantiomeric resolution .
Spectroscopic Identifiers
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SMILES:
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)C -
InChIKey:
HNZLWSWUPVAJHY-UHFFFAOYSA-N
These identifiers enable precise database queries and computational modeling, critical for drug discovery pipelines.
Synthetic Pathways and Optimization Challenges
Retrosynthetic Analysis
While no explicit synthesis route for this compound is published, its structure suggests convergent strategies:
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Pyrimidine-Piperidine Intermediate: 4,6-Dimethyl-2-pyrimidinyl piperidine could be synthesized via nucleophilic substitution between 2-chloro-4,6-dimethylpyrimidine and piperidine-3-carboxylic acid derivatives .
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Triazolopyrazine Methanone: Literature on 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1, triazolo[4,3-a]pyrazine (a Sitagliptin intermediate) indicates cyclocondensation of hydrazides with piperazine analogs under acidic conditions .
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Final Coupling: A peptide coupling agent (e.g., HATU) may mediate the amide bond between the piperidine carboxylic acid and triazolopyrazine amine .
Analytical Validation
Hypothetical purity assessment would involve:
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HPLC: Reverse-phase C18 column, acetonitrile/water gradient.
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MS/MS: ESI+ mode to confirm molecular ion [M+H]⁺ at m/z 410.4.
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¹H/¹³C NMR: Key signals include piperidine δ 3.2–4.1 ppm (CH₂N) and pyrimidine δ 2.4 ppm (CH₃) .
Physicochemical and Pharmacokinetic Profiling
Computed Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 409.4 g/mol | PubChem |
| XLogP3 | 2.1 (estimated) | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 8 | PubChem |
| Topological Polar SA | 98.2 Ų | PubChem |
The moderate LogP suggests balanced lipophilicity, potentially favoring oral absorption. The absence of H-bond donors aligns with designs to minimize metabolic glucuronidation .
Solubility and Stability
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Aqueous Solubility: Predicted <1 mg/mL (AlogPS), necessitating formulation adjuvants.
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Photostability: The conjugated π-system may confer UV sensitivity, requiring light-protected storage.
Future Research Directions
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Synthetic Optimization: Explore enantioselective routes to isolate stereoisomers for SAR studies.
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In Vitro Profiling: Screen against DPP-4, kinase panels, and antimicrobial assays.
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ADMET Modeling: Predict CNS permeability, CYP inhibition, and hERG liability.
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